2-Formylphenylboronic acid

描述

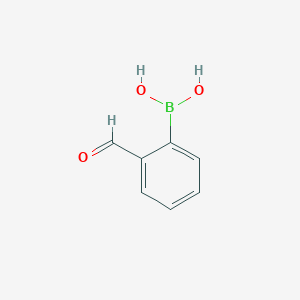

2-Formylphenylboronic acid: is an organic compound with the molecular formula C7H7BO3 2-(Dihydroxyboryl)benzaldehyde or 2-Boronobenzaldehyde . This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound is particularly notable for its formyl group (–CHO) attached to the benzene ring, which imparts unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: 2-Formylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction typically proceeds under mild conditions, yielding the desired boronic acid product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions: 2-Formylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like or .

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalyst, base (e.g., potassium carbonate).

Major Products:

Oxidation: 2-Formylbenzoic acid.

Reduction: 2-Hydroxyphenylboronic acid.

Substitution: Biaryl compounds.

科学研究应用

Antimicrobial Activity

Overview

Research indicates that 2-FPBA exhibits notable antimicrobial properties, particularly against fungi and bacteria. Its mechanism of action is thought to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to the antifungal drug Tavaborole (AN2690) .

Case Studies

- In vitro studies demonstrated that 2-FPBA showed moderate antifungal activity against Candida albicans and higher activity against Aspergillus niger. The Minimum Inhibitory Concentration (MIC) for Bacillus cereus was found to be lower than that of AN2690, suggesting a promising potential for development as an antibacterial agent .

| Microorganism | Activity Level | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Moderate | 100 |

| Aspergillus niger | Higher | 50 |

| Bacillus cereus | Higher than AN2690 | 25 |

Synthesis of Indazoles

Overview

2-FPBA serves as a key intermediate in the synthesis of indazoles, which are important scaffolds in medicinal chemistry due to their pharmacological properties.

Methodology

A copper(II) acetate-catalyzed reaction involving 2-FPBA and diazadicaboxylates has been developed. This method allows for the formation of N-arylhydrazine intermediates, which can be further transformed into indazoles .

Yield Results

The best yields were achieved with specific azodicarboxylates, indicating the importance of substrate selection in optimizing reactions.

| Substrate Used | Yield (%) |

|---|---|

| Diisopropyl azodicarboxylate | 85 |

| Other azodicarboxylates | 60-75 |

Bioconjugation Applications

Overview

2-FPBA has been utilized as a heterobifunctional crosslinker in bioconjugation strategies, particularly for attaching hydrazine payloads to peptides.

Research Findings

A study demonstrated that the dynamic nature of the 2-FPBA handle allows for versatile conjugation methods, enabling the attachment of various thiol-bearing peptides or payloads with cysteine residues .

Applications in Drug Development

This versatility opens avenues for developing targeted therapies where precise delivery of drugs is crucial.

Structural Studies and Tautomerism

Overview

The structural diversity of substituted 2-formylphenylboronic acids has been explored through NMR spectroscopy, revealing insights into tautomeric forms that could influence their reactivity and application .

Significance

Understanding the tautomeric equilibrium is essential for predicting the behavior of these compounds in various chemical environments, which can impact their application in supramolecular chemistry and sensor technologies.

作用机制

The mechanism of action of 2-Formylphenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols. This property is exploited in the design of sensors and probes for detecting carbohydrates and other biomolecules. The boronic acid group interacts with the diol groups, forming a cyclic boronate ester, which can be detected through various analytical techniques .

相似化合物的比较

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 2-Fluorophenylboronic acid

Comparison:

- 3-Formylphenylboronic acid and 4-Formylphenylboronic acid have the formyl group attached at different positions on the benzene ring, which can influence their reactivity and applications.

- 2-Fluorophenylboronic acid contains a fluorine substituent instead of a formyl group, which imparts different electronic properties and reactivity.

Uniqueness: 2-Formylphenylboronic acid is unique due to the presence of both the boronic acid and formyl groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form reversible covalent bonds with diols makes it particularly valuable in the development of sensors and probes .

生物活性

2-Formylphenylboronic acid (2-FPBA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the synthesis, properties, and biological activities of 2-FPBA, supported by research findings and data tables.

Synthesis and Structural Properties

2-FPBA can be synthesized through various methods, often involving the reaction of phenylboronic acid derivatives with aldehydes. The presence of the formyl group at the para position enhances its reactivity and acidity compared to other boronic acids. The compound can undergo isomerization in solution, leading to the formation of cyclic isomers such as 3-hydroxybenzoxaboroles, which may influence its biological activity .

The antimicrobial properties of 2-FPBA have been linked to its ability to inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms. This mechanism is similar to that of the antifungal drug Tavaborole (AN2690), which also targets LeuRS, suggesting that 2-FPBA could serve as a potential antimicrobial agent .

In Vitro Studies

Research has demonstrated that 2-FPBA exhibits moderate antifungal and antibacterial activities. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy against various pathogens, including:

- Candida albicans : Moderate activity observed.

- Aspergillus niger : Higher activity compared to Candida.

- Escherichia coli : Significant antibacterial action.

- Bacillus cereus : Notably lower MIC than AN2690, indicating strong antibacterial potential .

Data Table: Antimicrobial Activity of this compound

| Organism | Activity Type | MIC (µg/mL) | Comparison to AN2690 |

|---|---|---|---|

| Candida albicans | Antifungal | 100 | Lower |

| Aspergillus niger | Antifungal | 50 | Lower |

| Escherichia coli | Antibacterial | 25 | Similar |

| Bacillus cereus | Antibacterial | 15 | Lower |

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and antimicrobial evaluation of various phenylboronic acid derivatives, including 2-FPBA. The findings indicated that the compound showed significant inhibition against both fungal and bacterial strains. The study utilized agar diffusion methods and MIC determinations to establish efficacy .

Study 2: Isomerization Impact on Activity

In another investigation, researchers explored how isomerization in DMSO solutions affected the antimicrobial activity of 2-FPBA. It was found that the formation of cyclic isomers correlated positively with increased antimicrobial potency, suggesting that structural dynamics play a crucial role in its biological effectiveness .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-formylphenylboronic acid?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct formylation of phenylboronic acid derivatives. For example, 5-trifluoromethyl-2-formylphenylboronic acid was synthesized via sequential formylation and boronation, followed by recrystallization for purification. Characterization includes , , and NMR spectroscopy, X-ray crystallography, and elemental analysis to confirm purity and structure .

Q. How is the structural and electronic configuration of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography reveals planar geometry with a B–C bond length of ~1.56 Å and a C=O bond length of ~1.21 Å. Spectroscopic techniques (FT-IR, Raman) identify key vibrational modes, such as the B–O stretching band at 1,350–1,380 cm. Computational methods (DFT/B3LYP) validate these findings and predict frontier molecular orbitals for reactivity analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How does this compound isomerize to benzoxaborole derivatives, and what are the implications for biological activity?

- Methodological Answer : Under acidic or aqueous conditions, the compound undergoes intramolecular cyclization to form 3-hydroxybenzoxaborole. This isomerization enhances binding to microbial leucyl-tRNA synthetase (LeuRS), as shown in docking studies with Candida albicans LeuRS. The cyclic form mimics Tavaborole (AN2690), a clinically approved antifungal agent, with comparable inhibition constants .

Q. What role does this compound play in bioconjugation and sensor design?

- Methodological Answer : The aldehyde group enables Schiff base formation with amines, while the boronic acid binds diols (e.g., saccharides). A heterobifunctional crosslinker (2-FPBA-maleimide) has been used for site-specific peptide modifications, enabling dynamic conjugation with thiols or hydrazines. This dual functionality supports applications in fluorescent probes and targeted drug delivery .

Q. How do computational studies (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : DFT/B3LYP calculations at the 6-311++G(d,p) basis set level predict molecular electrostatic potential (MEP) maps, showing electron-deficient regions at the boron center and aldehyde group. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, validated by experimental tautomeric equilibria and binding studies with biomolecules .

Q. What is the mechanism behind the antimicrobial activity of this compound against pathogens like Candida albicans and Bacillus cereus?

- Methodological Answer : The compound inhibits LeuRS, disrupting protein synthesis in microbes. Docking studies reveal that the benzoxaborole isomer binds the LeuRS active site with a binding energy of −8.2 kcal/mol, comparable to Tavaborole. MIC values for Bacillus cereus (12.5 µg/mL) demonstrate superior activity to AN2690 .

Q. How do substituents (e.g., trifluoromethyl, fluoro) modulate the acidity and reactivity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., CF) increase acidity (pKa ~7.2 vs. ~8.5 for unsubstituted analogs) by stabilizing the boronate anion. This enhances diol-binding affinity under physiological conditions, critical for glucose sensing or glycoprotein targeting. Substituent effects are quantified via NMR titration with D-fructose .

属性

IUPAC Name |

(2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUWACLYDSWXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901733 | |

| Record name | NoName_873 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40138-16-7 | |

| Record name | 2-Formylbenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040138167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formylphenylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Formylbenzeneboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT69HY4FNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。